2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Overview
Description
2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a sulfanyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2,4-dichlorophenyl group, often using a halogenation reaction.
Attachment of the Sulfanyl Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of less complex derivatives.
Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl group, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reagents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
Triazole Derivatives: Compounds containing the triazole ring, often used in pharmaceuticals and agrochemicals.
Uniqueness
2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2S/c1-8(2)6-19-13(10-4-3-9(15)5-11(10)16)17-18-14(19)22-7-12(20)21/h3-5,8H,6-7H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSSTHHYYPEPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=C1SCC(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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